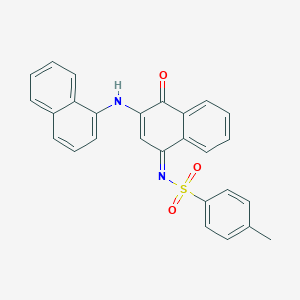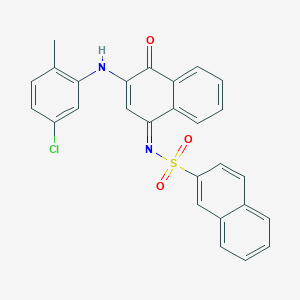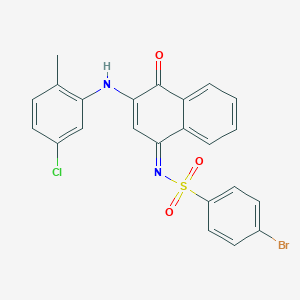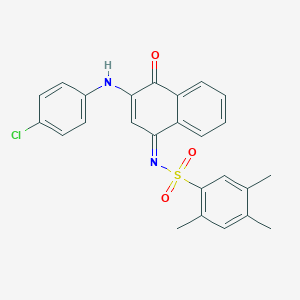amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate, also known as DN-9, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate involves its ability to inhibit various signaling pathways that are involved in cell growth, proliferation, and inflammation. 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce tumor growth and angiogenesis in cancer models. It has also been shown to reduce inflammation and oxidative stress in various disease models. 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to improve cognitive function and reduce neuroinflammation in neurodegenerative disorder models. Additionally, 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate in lab experiments is its ability to inhibit multiple signaling pathways involved in various diseases. This makes it a promising candidate for therapeutic development. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further research is needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate and its potential interactions with other drugs.
Méthodes De Synthèse
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with isonicotinic acid, followed by the reaction of the resulting product with 2,4-dimethylbenzenesulfonyl chloride. The final product is purified through recrystallization to obtain 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate in its pure form.
Applications De Recherche Scientifique
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been shown to protect against oxidative stress and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C30H23N3O5S |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
[4-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C30H23N3O5S/c1-20-7-10-28(21(2)19-20)39(36,37)33(29(34)22-11-15-31-16-12-22)26-8-9-27(25-6-4-3-5-24(25)26)38-30(35)23-13-17-32-18-14-23/h3-19H,1-2H3 |
Clé InChI |
UNYNIYOFKWPUAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)



![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)


![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)

![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)

![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)